molecular formula C18H24N2O4 B12282885 Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate

Cat. No.: B12282885
M. Wt: 332.4 g/mol
InChI Key: GDIRHDHYJFVVMU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate is a synthetic organic compound with the molecular formula C17H25NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a hydroxypropynyl group, and a phenylcarbamoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Hydroxypropynyl Intermediate: This step involves the reaction of propargyl alcohol with a suitable base, such as sodium hydride, to form the hydroxypropynyl intermediate.

    Coupling with Phenylcarbamoyl Intermediate: The hydroxypropynyl intermediate is then coupled with a phenylcarbamoyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butyl group through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxy compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition prevents the formation of amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-(3-hydroxyprop-1-ynyl)phenylcarbamoyl)propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key enzymes involved in neurodegenerative diseases sets it apart from other similar compounds.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl N-[4-[4-(3-hydroxyprop-1-ynyl)anilino]-4-oxobutyl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)19-12-4-7-16(22)20-15-10-8-14(9-11-15)6-5-13-21/h8-11,21H,4,7,12-13H2,1-3H3,(H,19,23)(H,20,22)

InChI Key

GDIRHDHYJFVVMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CCO

Origin of Product

United States

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